

Spectroscopic Scrutiny of Erythromycin Sulfate: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: Erythromycin sulfate

Cat. No.: B12690943

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This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of **erythromycin sulfate**. Erythromycin, a macrolide antibiotic, presents a complex stereochemical structure, making advanced analytical methods essential for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations for core spectroscopic methods including Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of erythromycin, providing direct evidence for its elemental composition and the connectivity of its constituent sugars and macrolide ring. Electrospray Ionization (ESI) is commonly employed due to the polar and thermally labile nature of the molecule.

Experimental Protocol: ESI-MS/MS

A detailed protocol for the analysis of erythromycin using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is as follows:

- **Sample Preparation:** A dilute solution of erythromycin is prepared in a methanol and water mixture (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) to facilitate protonation.

- Instrumentation: A quadrupole time-of-flight (Q-TOF) or a Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer equipped with an ESI source is used.[1]
- Ionization: The sample is introduced into the ESI source. In positive ion mode, quasi-molecular ions such as $[M+H]^+$ (m/z 734.4) and $[M+Na]^+$ (m/z 756.4) are generated.[2]
- MS Scan: A full scan is performed to identify the parent ions. For erythromycin A (molecular weight 733.9 g/mol), the protonated molecule $[M+H]^+$ is observed at approximately m/z 734.4.[2]
- Tandem Mass Spectrometry (MS/MS): The $[M+H]^+$ ion (m/z 734.4) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID).
- Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. Key fragmentations include the sequential loss of the cladinose and desosamine sugar moieties.[3][4]

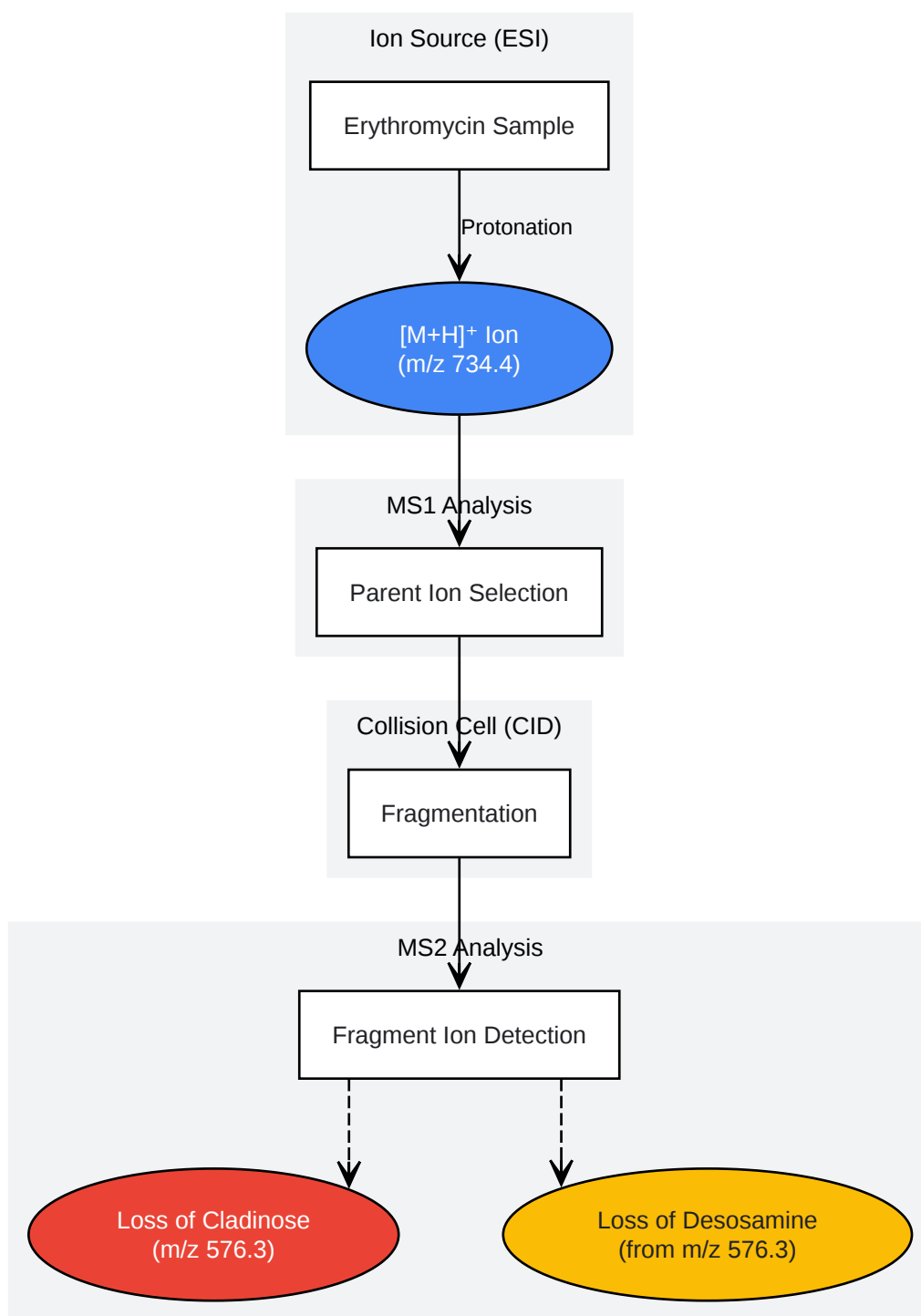
Data Presentation: Characteristic Fragment Ions

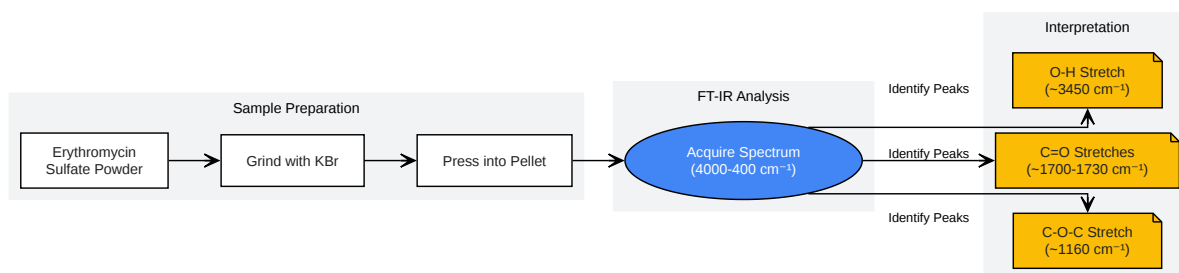
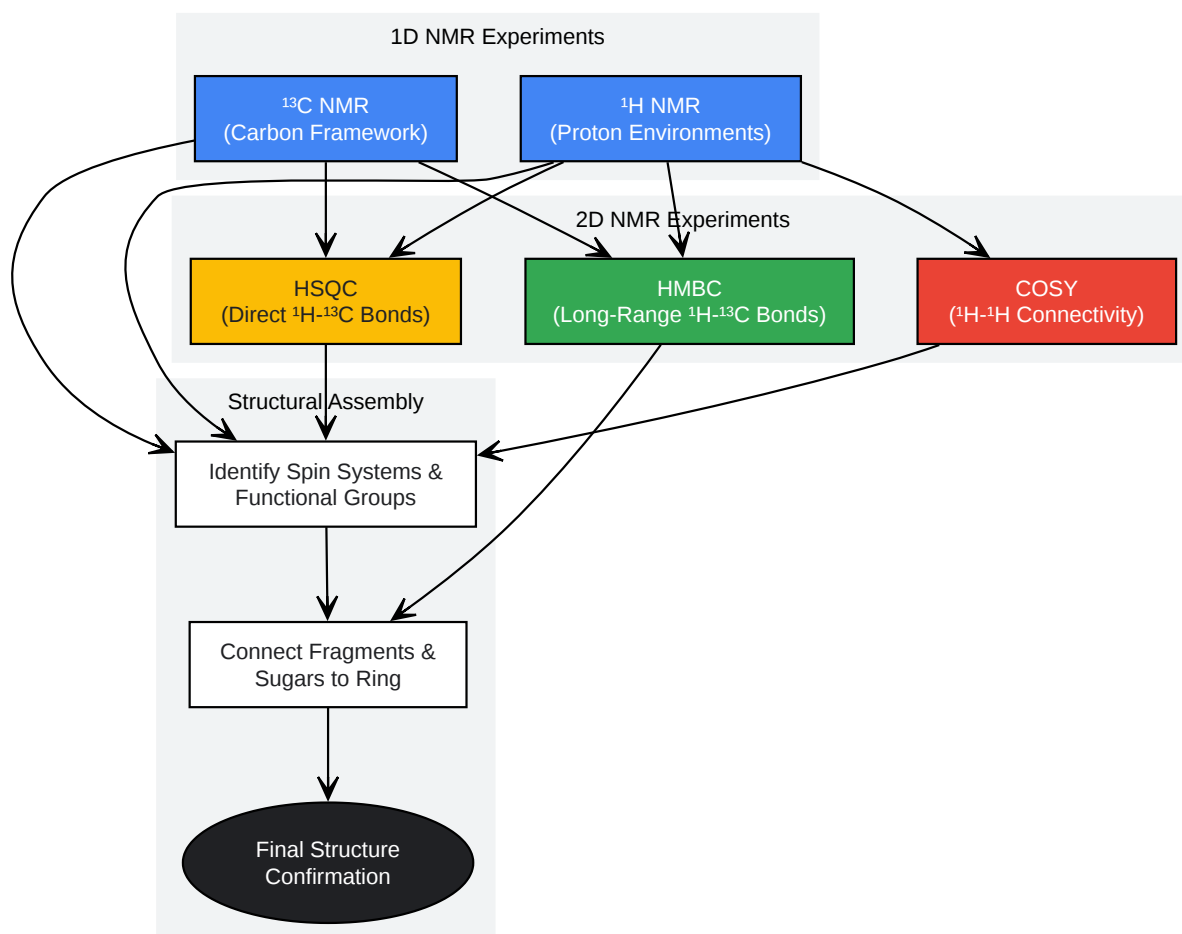
The MS/MS analysis of protonated erythromycin A yields several characteristic fragment ions that are crucial for structural confirmation.

Parent Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Assignment	Reference
734.4 ([M+H] ⁺)	576.3	158.1	Loss of Cladinose sugar	[4]
734.4 ([M+H] ⁺)	558.3	176.1	Loss of Cladinose + H ₂ O	[3]
576.3	418.2	158.1	Loss of Desosamine sugar	[3]
734.4 ([M+H] ⁺)	158.1	576.3	Desosamine sugar fragment	[2]
734.4 ([M+H] ⁺)	127.0	-	Cladinose sugar fragment	[2]

Visualization: MS/MS Fragmentation Pathway

The logical flow of the MS/MS experiment for identifying erythromycin's structural components can be visualized as follows.





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